molecular formula C21H23N3O4S B14936303 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B14936303
M. Wt: 413.5 g/mol
InChI Key: VWFPBRKWZPCFBH-UHFFFAOYSA-N
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Description

N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic acetamide derivative characterized by a 5-methoxyindole moiety linked via an acetamide bridge to a phenyl group substituted with a 1,2-thiazinane-1,1-dioxide ring. The thiazinane-dioxide substituent introduces a sulfone group, which may enhance solubility and metabolic stability compared to non-oxidized sulfur-containing heterocycles.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C21H23N3O4S/c1-28-19-7-8-20-16(13-19)9-11-23(20)15-21(25)22-17-5-4-6-18(14-17)24-10-2-3-12-29(24,26)27/h4-9,11,13-14H,2-3,10,12,15H2,1H3,(H,22,25)

InChI Key

VWFPBRKWZPCFBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 1,2-thiazinane-1,1-dioxide derivatives and 5-methoxyindole. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives, focusing on substituent variations, synthetic routes, and inferred properties.

Key Structural and Functional Insights:

Indole Modifications: The 5-methoxyindole group is conserved in the target compound, melatonin , and derivatives in , suggesting its role in mimicking tryptophan-based signaling molecules. Substitutions at the indole N-position (e.g., ethyl in vs.

Heterocyclic Substituents: Thiazinane-1,1-dioxide (target): The sulfone group enhances polarity and hydrogen-bonding capacity compared to non-oxidized sulfur heterocycles (e.g., thiadiazole in ). Adamantane (): Imparts extreme lipophilicity, which may limit aqueous solubility but improve blood-brain barrier penetration. Benzothiazole (): Aromatic and planar structure facilitates intercalation or stacking interactions in biological targets.

Synthetic Efficiency :

  • Microwave-assisted synthesis () reduces reaction time (10 minutes) compared to traditional reflux methods (4 hours in ), highlighting advances in methodology.

Pharmacological Hypotheses: The target compound’s sulfone group may reduce oxidative metabolism compared to thioether-containing analogs (e.g., ), prolonging half-life.

Q & A

Q. What are the common synthetic routes for preparing N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions. For example, analogous acetamide derivatives are synthesized by coupling chloroacetylated intermediates with substituted phenols or amines in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via TLC, and products are isolated by precipitation in water and recrystallization. Key steps include:

  • Thiazinane ring formation : Sulfur-containing heterocycles (e.g., 1,2-thiazinane-1,1-dioxide) are synthesized via cyclization reactions with sulfonyl or sulfonamide precursors.
  • Indole functionalization : 5-Methoxyindole derivatives are prepared via Vilsmeier-Haack formylation or alkylation, followed by acetamide coupling using chloroacetyl chloride .
  • Final coupling : The thiazinane-phenyl moiety is linked to the indole-acetamide group via nucleophilic substitution or amidation .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

  • Spectroscopy : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, indole NH signals at δ 10–12 ppm).
  • Mass spectrometry : Electron-impact mass spectrometry (EIMS) identifies molecular ions (e.g., m/z 189 for indole fragments) and fragmentation patterns .
  • Chromatography : HPLC or TLC monitors purity, with DMF/acetic acid mixtures used for recrystallization .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally related acetamide derivatives exhibit:

  • Hypoglycemic activity : Thiazolidinedione analogs activate PPAR-γ receptors, reducing blood glucose in murine models (e.g., 50 mg/kg dose reduced glucose by 40% in 6 hours) .
  • Antimicrobial effects : Indole-acetamide derivatives disrupt bacterial biofilms (e.g., MIC = 8 µg/mL against Staphylococcus aureus) .
  • Anticancer potential : Methoxyindole derivatives inhibit tubulin polymerization (IC50_{50} = 1.2 µM in MCF-7 cells) .

Advanced Research Questions

Q. How can researchers design analogs to study structure-activity relationships (SAR)?

Methodological Answer: SAR studies require systematic modifications:

  • Thiazinane ring : Replace the 1,1-dioxido group with sulfonamides or sulfoxides to assess redox sensitivity.
  • Indole moiety : Vary methoxy positions (e.g., 5- vs. 6-methoxy) or replace indole with benzimidazole to probe steric/electronic effects.
  • Acetamide linker : Introduce α-methyl or fluorinated groups to enhance metabolic stability.
    Experimental validation : Test analogs in enzyme assays (e.g., PPAR-γ binding) or cell-based models (e.g., glucose uptake in 3T3-L1 adipocytes) .

Q. What mechanistic insights exist for its hypoglycemic activity?

Methodological Answer: Thiazinane-containing compounds may act via:

  • PPAR-γ agonism : Competitive binding assays (e.g., fluorescence polarization) show IC50_{50} values < 10 µM.
  • Insulin sensitization : Western blotting reveals increased Akt phosphorylation in liver tissues of treated diabetic mice.
  • Mitochondrial effects : Seahorse assays demonstrate enhanced oxygen consumption rates (OCR) in adipocytes, indicating improved mitochondrial function .

Q. How can analytical methods be optimized for purity assessment?

Methodological Answer:

  • HPLC optimization : Use C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) to resolve polar impurities.
  • Quantitative NMR (qNMR) : Employ maleic acid as an internal standard to quantify residual DMF or acetic acid.
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., CCDC deposition numbers for related compounds) .

Contradictions and Limitations in Current Data

  • Hypoglycemic vs. Toxicity : While thiazolidinedione analogs show efficacy, some derivatives exhibit hepatotoxicity at high doses (e.g., ALT levels > 200 U/L in mice) .
  • Antimicrobial Specificity : Indole-acetamides may target Gram-positive bacteria but lack activity against Gram-negative strains due to efflux pump resistance .

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